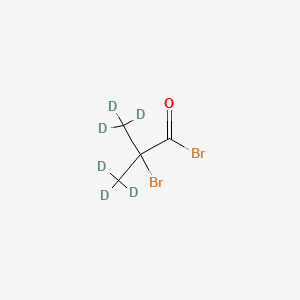
2-Bromo-2-methylpropionyl-D6 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methylpropionyl-D6 Bromide: is a deuterated derivative of 2-Bromo-2-methylpropionyl bromide. It is a chemical compound with the molecular formula C4H6Br2O. This compound is often used in organic synthesis and serves as a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method to prepare 2-Bromo-2-methylpropionyl-D6 Bromide involves the bromination of 2-methylpropionic acid using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective bromination of the methyl group.
Deuteration: The deuterated version, this compound, can be synthesized by replacing the hydrogen atoms with deuterium. This is usually achieved through a deuterium exchange reaction using deuterated solvents or reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes followed by purification steps to obtain the desired purity. The use of deuterated reagents in the production process ensures the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-2-methylpropionyl-D6 Bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. The reaction conditions typically involve the use of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are usually carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used.
Major Products:
Substitution Reactions: The major products are substituted derivatives of 2-methylpropionyl compounds.
Elimination Reactions: The major products are alkenes.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-2-methylpropionyl-D6 Bromide is widely used as a reagent in organic synthesis. It serves as a building block for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the synthesis of labeled compounds for tracing and studying metabolic pathways.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-methylpropionyl-D6 Bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles. This reactivity is utilized in various chemical reactions to form new bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
2-Bromo-2-methylpropionyl Bromide: The non-deuterated version of the compound.
2-Bromoisobutyryl Bromide: Another similar compound with slight structural differences.
Uniqueness: The deuterated version, 2-Bromo-2-methylpropionyl-D6 Bromide, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a distinct advantage in tracing and studying chemical and biological processes.
Propriétés
Formule moléculaire |
C4H6Br2O |
|---|---|
Poids moléculaire |
235.93 g/mol |
Nom IUPAC |
2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl bromide |
InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3/i1D3,2D3 |
Clé InChI |
YOCIJWAHRAJQFT-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)Br)(C([2H])([2H])[2H])Br |
SMILES canonique |
CC(C)(C(=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


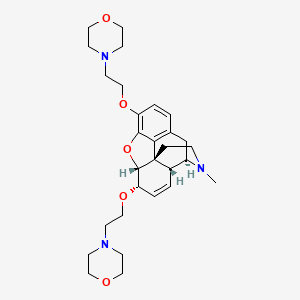
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
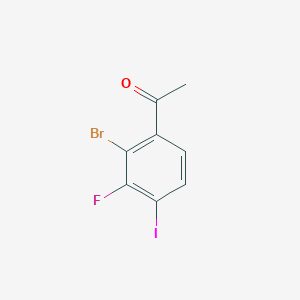
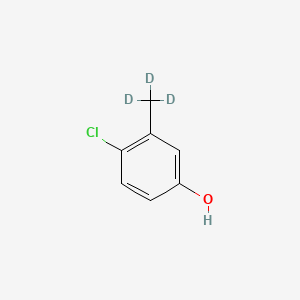
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
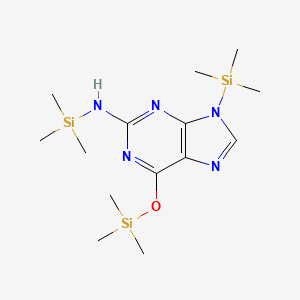
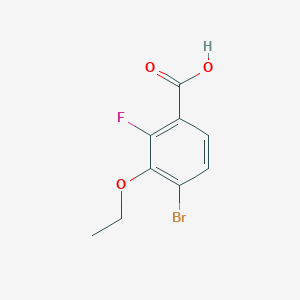
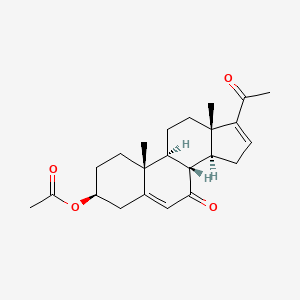
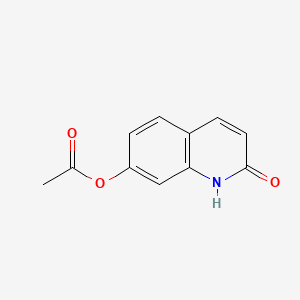

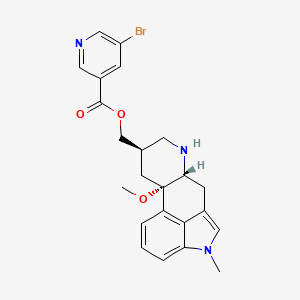
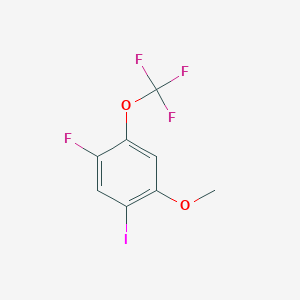
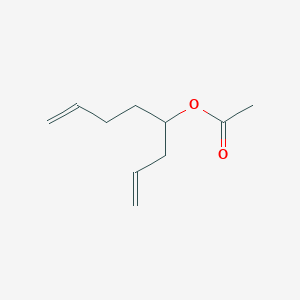
![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
